molecular formula C11H10N2O4 B8151295 (2,5-dioxopyrrolidin-1-yl) 5-methylpyridine-3-carboxylate

(2,5-dioxopyrrolidin-1-yl) 5-methylpyridine-3-carboxylate

Cat. No.: B8151295
M. Wt: 234.21 g/mol
InChI Key: KDQNLSUADMQWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-dioxopyrrolidin-1-yl) 5-methylpyridine-3-carboxylate is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidinyl ester group attached to a methylated nicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-methylpyridine-3-carboxylate typically involves the esterification of 5-Methyl-nicotinic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 5-methylpyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 5-methylpyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2,5-dioxopyrrolidin-1-yl) 5-methylpyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then participate in various biochemical pathways. These pathways may include interactions with enzymes and receptors, leading to modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 5-methylpyridine-3-carboxylate is unique due to its combination of a methylated nicotinic acid and a pyrrolidinyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-methylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-4-8(6-12-5-7)11(16)17-13-9(14)2-3-10(13)15/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQNLSUADMQWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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